molecular formula C11H11FO3 B1330674 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 68415-18-9

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1330674
CAS No.: 68415-18-9
M. Wt: 210.2 g/mol
InChI Key: LDFOTDZVZJTBRL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid (also known as FMBOA) is a small organic molecule that has been studied for its potential applications in scientific research. It is a fluorinated carboxylic acid and is a structural analog of the non-fluorinated carboxylic acid 4-hydroxybutanoic acid. FMBOA is a versatile molecule that has been used in a variety of research applications, including as a substrate for enzymatic reactions, a ligand for protein-protein interactions, and as a tool for studying enzyme-substrate interactions.

Scientific Research Applications

Analogs and Derivatives

  • Synthesis and Anti-inflammatory Activity : Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, a compound related to 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, were synthesized and evaluated for anti-inflammatory activity. However, these analogs did not reach the activity level of the standard compound (Kuchař et al., 1995).

  • Structural Studies : Research on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, a compound structurally similar to this compound, detailed its crystallization and molecular structure (Nayak et al., 2013).

  • Molecular Docking and Vibrational Studies : A comparative study was conducted on derivatives of 4-oxobutanoic acid, focusing on molecular docking, vibrational, structural, and electronic studies. These studies provide insights into the reactivity and potential applications of such compounds (Vanasundari et al., 2018).

Biomedical Research

  • ELISA Development for Pesticide Analysis : Fenthion haptens structurally related to this compound were developed for use in ELISA assays, demonstrating the compound's potential in analytical chemistry, particularly in detecting pesticide residues (Zhang et al., 2008).

  • Fluorescent Probe for β-Amyloid : A derivative of 4-oxobutanoic acid was synthesized as a fluorescent probe for β-amyloids, indicating its application in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Bioactive Compounds : The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid, related to this compound, was studied for its anti-inflammatory and immunomodulatory effects, highlighting its potential in drug development (Bulej et al., 2005).

  • HPLC Analysis of Thiols : The use of derivatives of 4-oxobutanoic acid as fluorogenic labeling reagents in HPLC for thiol analysis showcases the compound's utility in advanced analytical techniques (Cavrini et al., 1989).

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOTDZVZJTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323091
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68415-18-9
Record name 68415-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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